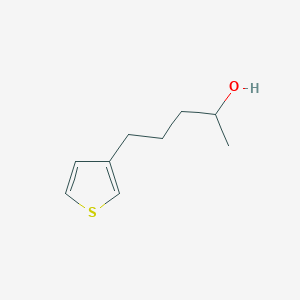
5-(Thiophen-3-yl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-3-yl)pentan-2-ol is an organic compound that features a thiophene ring attached to a pentanol chain. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in various chemical reactions. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pentan-2-ol typically involves the introduction of the thiophene ring into a pentanol backbone. One common method is the condensation reaction, where thiophene derivatives are reacted with appropriate carbonyl compounds under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-3-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-3-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Wirkmechanismus
The mechanism of action of 5-(Thiophen-3-yl)pentan-2-ol involves its interaction with molecular targets through its thiophene ring and hydroxyl group. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the hydroxyl group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the pentanol chain.
2-Butylthiophene: A thiophene derivative with a butyl group, used in the synthesis of anticancer agents.
2-Octylthiophene: Another thiophene derivative, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-(Thiophen-3-yl)pentan-2-ol is unique due to the presence of both the thiophene ring and the pentanol chain, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H14OS |
|---|---|
Molekulargewicht |
170.27 g/mol |
IUPAC-Name |
5-thiophen-3-ylpentan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8,10H,2-4H2,1H3 |
InChI-Schlüssel |
HFJXFZSSYGKFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


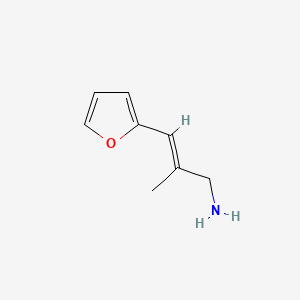
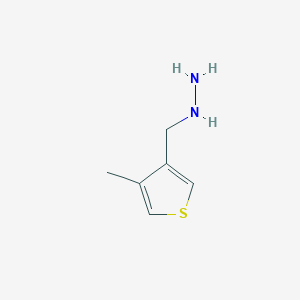
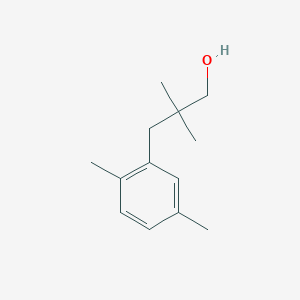
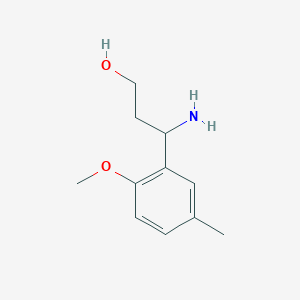
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


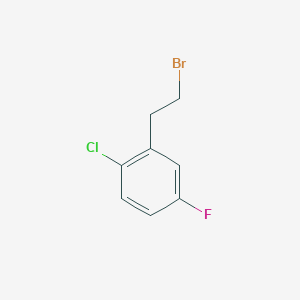
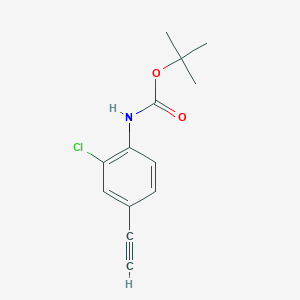


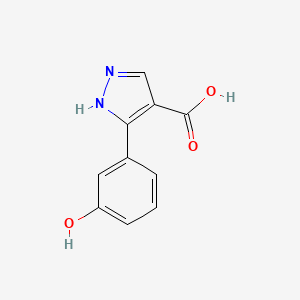

aminehydrochloride](/img/structure/B15322408.png)
